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Compound of Interest

Compound Name: Isochorismic acid

Cat. No.: B1206543

For researchers, scientists, and drug development professionals, understanding the nuances of
isochorismic acid synthase (ICS) across different organisms is pivotal. This enzyme, a key
player in the shikimate pathway, catalyzes the conversion of chorismate to isochorismate, a
crucial precursor for a variety of primary and secondary metabolites, including salicylic acid in
plants and siderophores in bacteria. This guide provides a comparative analysis of ICS from
different biological sources, supported by quantitative data, detailed experimental protocols,
and illustrative diagrams to facilitate further research and drug discovery efforts.

Introduction to Isochorismic Acid Synthase

Isochorismic acid synthase (EC 5.4.4.2) is an isomerase that plays a central role in diverting
chorismate from the primary metabolic pathway of aromatic amino acid synthesis towards the
production of a range of bioactive compounds. In plants, ICS is integral to the biosynthesis of
salicylic acid, a phytohormone critical for inducing systemic acquired resistance against
pathogens.[1] Bacteria utilize ICS in the production of siderophores, iron-chelating molecules
essential for their survival in iron-limited environments.[2] The functional diversity and critical
roles of ICS in various organisms make it an attractive target for the development of novel
antimicrobial agents and for engineering plant defense mechanisms.

Comparative Analysis of Kinetic Parameters

The catalytic efficiency of isochorismic acid synthases varies significantly across different
organisms. A summary of the key kinetic parameters for ICS from selected bacteria and plants
is presented below. Notably, comprehensive kinetic data for fungal isochorismic acid
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synthases is currently limited in publicly available literature, representing a significant

knowledge gap in the field.

Catalytic
. ] Efficiency
Organism Enzyme Km (pM) kcat (min-1)
(kcat/Km) (uM-
1min-1)
Escherichia coli EntC 14 173 12.36
Pseudomonas
_ PchA 42 0.042 0.001
aeruginosa
Arabidopsis
_ AtICS1 34.3+3.7 38.1+15 1.11+0.13
thaliana
Arabidopsis
) AtICS2 28.8+6.9 17.0+1.2 0.59 +0.15
thaliana
Catharanthus
ICS | 5585 Not Reported Not Reported
roseus
Catharanthus
ICS I 319141 Not Reported Not Reported
roseus

Experimental Protocols
Expression and Purification of Recombinant His-tagged

Isochorismic Acid Synthase

This protocol describes the expression of His-tagged ICS in Escherichia coli and subsequent

purification using immobilized metal affinity chromatography (IMAC).

a. Gene Cloning and Expression Vector Construction:

e The coding sequence of the target ICS gene is amplified by PCR and cloned into a suitable

bacterial expression vector containing an N-terminal or C-terminal hexahistidine (His6) tag

(e.g., pET series vectors).

e The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
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b. Protein Expression:

 Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium
containing the appropriate antibiotic and grow overnight at 37°C with shaking.

e Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the
optical density at 600 nm (OD600) reaches 0.6-0.8.

¢ Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1 mM.

» Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to
enhance protein solubility.

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C until further use.

c. Cell Lysis and Lysate Preparation:

o Resuspend the cell pellet in lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM
imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

o Lyse the cells by sonication on ice or by using a French press.

» Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
d. Immobilized Metal Affinity Chromatography (IMAC):

o Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with lysis buffer.

o Load the clarified lysate onto the column.

e Wash the column with wash buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20-50 mM
imidazole) to remove non-specifically bound proteins.

o Elute the His-tagged ICS protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl,
250-500 mM imidazole).
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Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

. Buffer Exchange:

Pool the fractions containing the purified protein and perform buffer exchange into a storage
buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 10% glycerol, 1 mM DTT) using dialysis
or a desalting column.

Determine the protein concentration using a Bradford assay or by measuring absorbance at
280 nm.

Store the purified protein at -80°C.

Isochorismic Acid Synthase Activity Assay (Coupled
Spectrophotometric/Fluorometric Assay)

This assay measures the activity of ICS by coupling the production of isochorismate to a

subsequent reaction that can be monitored spectrophotometrically or fluorometrically.

a. Principle:

ICS converts chorismate to isochorismate.

In the presence of a coupling enzyme, such as isochorismate-pyruvate lyase (PchB from P.
aeruginosa), isochorismate is converted to salicylate and pyruvate.

The formation of salicylate can be monitored by its fluorescence (excitation ~305 nm,
emission ~420 nm).

Alternatively, the production of pyruvate can be coupled to the lactate dehydrogenase (LDH)
reaction, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance
at 340 nm.

. Reagents:

Assay Buffer: 1200 mM Tris-HCI, pH 7.5

Chorismic acid (substrate)
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e MgCI2

e Purified ICS enzyme

e Coupling enzyme: Purified PchB or Lactate Dehydrogenase (LDH)
e NADNH (if using LDH)

c. Procedure:

e Prepare a reaction mixture in a quartz cuvette or a 96-well plate containing assay buffer,
MgCI2 (typically 1-10 mM), and the coupling enzyme (and NADH if applicable).

¢ Add the purified ICS enzyme to the reaction mixture and incubate for a few minutes at the
desired temperature (e.g., 30°C) to allow for temperature equilibration.

« Initiate the reaction by adding varying concentrations of chorismic acid.

e Monitor the change in fluorescence or absorbance over time using a spectrofluorometer or a
spectrophotometer.

» Calculate the initial reaction velocity from the linear portion of the progress curve.

o To determine the kinetic parameters (Km and Vmax), perform the assay at various substrate
concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the metabolic context and a general workflow for the
comparative analysis of isochorismic acid synthases.
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Metabolic pathway showing the central role of isochorismic acid synthase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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